methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
Description
Methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 2,4-dimethylphenyl group at position 2 and a methyl 4-methoxybenzoate moiety at position 4 via a methylene bridge. While direct data on this compound are absent in the provided evidence, its structural motifs align with sulfur-containing heterocycles and benzoate esters discussed in pesticide and pharmaceutical contexts .
Properties
IUPAC Name |
methyl 3-[[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-16-9-11-20(17(2)13-16)27-25(29)26(21-7-5-6-8-23(21)34(27,30)31)15-19-14-18(24(28)33-4)10-12-22(19)32-3/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCYLGIMFVJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate (CAS Number: 941956-00-9) is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 480.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that modify precursor molecules to introduce the desired functional groups. For instance, derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and characterized using NMR spectroscopy to confirm structural integrity .
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- HeLa Cells : The growth inhibitory value (GI50) for certain derivatives was recorded at approximately 8.12 µM.
- MCF-7 Cells : More potent activity was observed with GI50 values around 3.18 µM .
These findings suggest that the compound may interact with specific molecular targets involved in cancer proliferation and survival.
The proposed mechanism involves the inhibition of key proteins associated with cancer progression. In silico studies have suggested that similar compounds can effectively bind to proteins such as NEK7 and NEK9, which are implicated in metastatic processes . Molecular docking studies reveal promising interactions that could lead to the development of new anticancer therapies.
Study 1: In Vitro Cytotoxicity Assays
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent response with significant cell death observed at higher concentrations .
Study 2: Structure Activity Relationship (SAR)
An investigation into the structure–activity relationship (SAR) of related compounds highlighted the importance of specific substituents on the phenyl rings in enhancing biological activity. It was found that modifications at certain positions could either enhance or reduce cytotoxicity against cancer cells .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O6S |
| Molecular Weight | 480.5 g/mol |
| GI50 (HeLa Cells) | 8.12 µM |
| GI50 (MCF-7 Cells) | 3.18 µM |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate exhibit significant antimicrobial properties. For instance, derivatives of thiadiazine have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The incorporation of functional groups in the structure enhances their efficacy as potential antibiotics .
Anticancer Properties
The compound is also being investigated for its anticancer effects. Preliminary bioassays suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapeutics .
Polymer Stabilization
This compound has potential applications as an additive in polymer formulations. Its ability to stabilize polymers against thermal and oxidative degradation is particularly valuable in enhancing the longevity and performance of materials used in various industrial applications .
Coatings and Adhesives
The compound's chemical properties may also make it suitable for use in coatings and adhesives where resistance to environmental factors is crucial. Its incorporation into formulations can improve adhesion and durability while providing additional protective features against moisture and UV radiation .
Biodegradable Polymers
Research into biodegradable materials has led to the exploration of compounds like this compound as potential additives that can enhance the biodegradability of synthetic polymers. This aligns with global efforts to reduce plastic waste and promote sustainable materials .
Environmental Remediation
The compound may also find applications in environmental remediation efforts due to its potential reactivity with pollutants. Studies are ongoing to evaluate its effectiveness in degrading toxic substances in contaminated environments .
Case Studies
Chemical Reactions Analysis
Molecular Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₄N₂O₆S |
| Molecular Weight | 480.5 g/mol |
| Key Functional Groups | Thiadiazine ring, methyl ester, methoxy groups, dioxido group |
| CAS Number | 941956-00-9 |
| Synonyms | None explicitly listed |
Functional Group Reactivity
| Functional Group | Potential Reactions |
|---|---|
| Methyl Ester | Hydrolysis (acidic/basic) to carboxylic acid; transesterification under catalytic conditions |
| Methoxy Groups | Demethylation under strong acidic conditions; nucleophilic aromatic substitution (if activated) |
| Dioxido Moiety | Reduction to sulfide with reagents like LiAlH₄ or NaBH₄; oxidation to sulfoxide or sulfone |
| Thiadiazine Ring | Ring-opening under harsh conditions (e.g., strong acids/bases); electrophilic substitution |
Stability Considerations
-
Hydrolytic Stability : The ester group may hydrolyze in aqueous environments, particularly under alkaline conditions.
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Oxidative Stability : The dioxido group and thiadiazine core may undergo further oxidation or degradation under prolonged exposure to air/light.
Analytical Characterization
| Technique | Key Observables |
|---|---|
| HR-MS/MS | Molecular ion peak at m/z 480.5; fragmentation patterns highlighting ester and thiadiazine cleavage |
| ¹H NMR | Distinct signals for methoxy groups, aromatic protons, and methyl ester protons |
| IR Spectroscopy | Ester carbonyl absorption (~1740 cm⁻¹); thiadiazine ring vibrations (~1400–1600 cm⁻¹) |
Comparison with Analogous Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazin-4-yl Acetate Derivatives
describes (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates. These compounds share a benzo-fused heterocycle (benzoxazin) but differ in their core (oxazin vs. thiadiazine) and substituents.
- Structural Differences :
- Functional Implications :
Thiadiazole-Linked Benzoates
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () shares a thiadiazole ring and benzoate ester.
- Structural Differences :
Triazine-Based Sulfonylurea Herbicides
lists methyl benzoate derivatives with triazine sulfonylurea groups (e.g., metsulfuron-methyl). These compounds share ester and sulfonylurea motifs but differ in heterocyclic cores.
- Structural Differences :
- Functional Implications :
Thiazolidinone Derivatives
highlights thiazolidin-4-one derivatives with azo linkages. These feature a five-membered thiazolidinone core, contrasting with the six-membered thiadiazine in the target compound.
- Structural Differences: Core: Thiazolidinone (sulfur, nitrogen, ketone) vs. thiadiazine (sulfur, nitrogens, sulfone). Substituents: Azo linkages () vs. dimethylphenyl and methoxybenzoate (target compound).
- Functional Implications: Thiazolidinones are known for antimicrobial activity, suggesting the target compound’s thiadiazine core could exhibit similar or enhanced bioactivity due to its larger aromatic system .
Comparative Data Table
Key Research Findings and Implications
- Synthetic Complexity : The target compound’s benzo[e][1,2,4]thiadiazine core likely requires multi-step synthesis, akin to benzoxazin derivatives in , but with additional challenges due to sulfone incorporation .
- Bioactivity Potential: Structural analogs in and suggest possible antimicrobial or herbicidal activity, though the sulfone group may alter target specificity .
- Stability and Solubility : The methoxybenzoate ester and sulfone group could enhance lipid solubility and metabolic stability compared to thiadiazole or triazine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzothiadiazine precursors. Key steps include:
-
Step 1 : Formation of the benzo[e][1,2,4]thiadiazine core via cyclization of 2,4-dimethylphenyl-substituted thiosemicarbazides under acidic conditions .
-
Step 2 : Introduction of the methyl ester group via nucleophilic substitution or esterification.
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Step 3 : Sulfonation (1,1-dioxido group) using oxidizing agents like hydrogen peroxide or m-CPBA .
-
Optimization : Reaction yields improve with catalysts (e.g., p-toluenesulfonic acid) and polar aprotic solvents (DMF, DMSO) at 80–100°C .
Table 1 : Example Reaction Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) 1 H2SO4, 80°C, 6h 65 92% 2 K2CO3, DMF, 24h 78 95% 3 H2O2, AcOH, 12h 85 98%
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl and methoxybenzoate) .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of the 1,1-dioxido group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₂N₂O₆S) .
Advanced Research Questions
Q. What reaction pathways enable functionalization of the benzo[e][1,2,4]thiadiazine core?
- Methodological Answer : The core undergoes:
- Electrophilic Substitution : Nitration or halogenation at the electron-rich benzene ring.
- Nucleophilic Attack : At the 3-oxo position using Grignard reagents or organozinc species .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the 2-position .
Q. How do structural modifications impact biological activity (SAR studies)?
- Methodological Answer :
- Variation of Substituents : Replace the 4-methoxybenzoate with bulkier esters (e.g., tert-butyl) to assess enzyme inhibition potency .
- Sulfone Group Removal : Compare bioactivity of 1,1-dioxido vs. non-sulfonated analogs to evaluate the role of sulfonation in target binding .
- Example Data :
| Derivative | IC₅₀ (μM) for Enzyme X | LogP |
|---|---|---|
| Parent | 0.45 | 3.2 |
| tert-Butyl | 0.12 | 4.1 |
| Non-sulfonated | >10 | 2.8 |
Q. How can statistical modeling optimize synthetic protocols?
- Methodological Answer : Apply Design of Experiments (DoE) to:
- Screen variables (temperature, solvent, catalyst loading) using a fractional factorial design .
- Predict optimal conditions via response surface methodology (RSM).
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls.
- Metabolic Stability Tests : Evaluate if discrepancies arise from differential cytochrome P450 metabolism .
- Computational Docking : Compare binding modes in target proteins (e.g., COX-2 vs. 5-LOX) to explain selectivity variations .
Q. How do computational methods aid in understanding its mechanism of action?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution to predict reactive sites for electrophilic attack .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding conformers .
Data Contradiction Analysis
- Example Issue : Conflicting reports on cytotoxicity (IC₅₀ ranges: 0.5–10 μM).
- Resolution : Variability attributed to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
